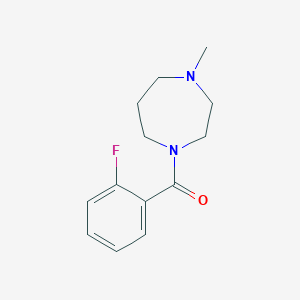![molecular formula C25H21NO5 B5464956 4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5464956.png)
4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MOB-015, is a synthetic compound that has received significant attention in the scientific community due to its potential as a novel antifungal agent. MOB-015 belongs to the class of oxazole derivatives, which have shown promising activity against various fungal infections.
Mecanismo De Acción
The exact mechanism of action of 4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not yet fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the membrane structure and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good safety profile in animal studies. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours. This compound has also been shown to have good tissue penetration, with high concentrations found in skin and nails.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is its potent antifungal activity, which makes it a promising candidate for the treatment of various fungal infections. However, one of the limitations is the lack of clinical data on its efficacy and safety in humans. Further studies are needed to determine its optimal dosing regimen and potential drug interactions.
Direcciones Futuras
1. Clinical trials to evaluate the safety and efficacy of 4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in humans.
2. Development of new formulations to enhance its stability and bioavailability.
3. Investigation of its potential as a topical antifungal agent for the treatment of nail and skin infections.
4. Study of its mechanism of action and potential for combination therapy with other antifungal agents.
5. Evaluation of its activity against emerging and drug-resistant fungal strains.
In conclusion, this compound is a promising antifungal agent that has shown potent activity against various fungal infections. Further studies are needed to fully understand its mechanism of action, optimal dosing regimen, and potential clinical applications. Its low toxicity and good safety profile make it a promising candidate for further development as a novel antifungal agent.
Métodos De Síntesis
4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized through a multistep process that involves the reaction of 2-(2-methoxyphenoxy)ethanol with benzaldehyde, followed by the cyclization of the resulting product with 2-phenylglyoxal in the presence of a base. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its antifungal activity against various strains of fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. In vitro studies have shown that this compound has potent antifungal activity, with minimal inhibitory concentrations (MICs) ranging from 0.03 to 0.5 μg/mL.
Propiedades
IUPAC Name |
(4Z)-4-[[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-28-22-9-5-6-10-23(22)30-16-15-29-20-13-11-18(12-14-20)17-21-25(27)31-24(26-21)19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTGZCLAXNUJHT-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5464886.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5464887.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B5464898.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5464909.png)

![5-(4-bromophenyl)-4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5464917.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(7-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5464923.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5464934.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B5464936.png)
![6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5464939.png)
![6-[(diethylamino)methyl]-N-(1-phenylcyclopropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5464943.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}dipropanamide](/img/structure/B5464951.png)
![(2R*,6S*)-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5464962.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464990.png)